molecular formula C9H11N3O2S B2625317 5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid CAS No. 1176761-60-6

5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid

Cat. No. B2625317
CAS RN: 1176761-60-6
M. Wt: 225.27
InChI Key: WTHNWZIGPDZSON-UHFFFAOYSA-N
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Description

“5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves various methods. One common method is the aromatic nucleophilic substitution of a precursor molecule with different amines and triazole-2-thiol . Another approach involves the intramolecular cyclization of a precursor molecule .


Molecular Structure Analysis

The molecular structure of triazoles includes a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their versatile nature. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also undergo intramolecular cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their specific structure and substituents. For instance, some triazoles exhibit cytotoxicity at certain concentrations .

Scientific Research Applications

Synthesis and Applications in Antimicrobial Activity

  • A study by Taha (2008) discusses the synthesis of some 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, including derivatives similar to the compound , and explores their potential antimicrobial activity (Taha, 2008).

Structural Analysis and Synthesis Techniques

  • Research by Hlazunova et al. (2020) focuses on the synthesis of 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are potential biologically active compounds. This study provides insights into the structural aspects of these compounds (Hlazunova, Panasenko, & Knysh, 2020).

Crystallographic Studies

  • Dong and Wang (2005) conducted a study on the crystal structure of new derivatives of triazolo-thiadiazoles, offering insights into the molecular structure which is crucial for understanding their chemical properties and potential applications (Dong & Wang, 2005).

Potential Anticancer Applications

  • A study by Khan et al. (2010) synthesized a series of triazolo-thiadiazoles with an adamantyl moiety and evaluated their antiproliferative activity against various human cell lines. This research suggests potential anticancer applications for these compounds (Khan et al., 2010).

Heterocyclic Compound Synthesis

  • Chen et al. (2008) synthesized new heterocyclic compounds, combining triazolyl and isoxazolyl in a single molecule, demonstrating the versatility of these compounds in chemical synthesis (Chen, Liu, Xu, & Yang, 2008).

Water Decontamination Applications

  • A study by Hozien et al. (2021) focused on the one-pot synthesis of triazole derivatives and their potential application in water decontamination. This demonstrates the environmental applications of these compounds (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).

Safety and Hazards

The safety and hazards associated with triazoles can vary depending on their specific structure and substituents. Some triazoles have been screened for cytotoxicity against certain cell lines .

Future Directions

The future directions in the research and development of triazoles involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

Biochemical Analysis

Biochemical Properties

5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . These interactions can lead to the modulation of enzymatic activity, affecting metabolic pathways and cellular processes. Additionally, this compound can form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress response and inflammation, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound can also induce conformational changes in proteins, affecting their function and stability. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids . Additionally, this compound may require specific cofactors for its enzymatic reactions, influencing its overall metabolic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound may also accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and distribution of this compound can influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular distribution of this compound can determine its biological effects and therapeutic potential.

properties

IUPAC Name

5-methyl-3-propan-2-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-4(2)7-10-11-9-12(7)5(3)6(15-9)8(13)14/h4H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNWZIGPDZSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NN=C(N12)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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